N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide
CAS No.:
Cat. No.: VC18909653
Molecular Formula: C7H7N5O
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N5O |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
| Standard InChI | InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |
| Standard InChI Key | SSJKBGREYYGLAD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide features a fused bicyclic core comprising pyrazole and pyrimidine rings, substituted with a carboximidamide group at the 3-position . The IUPAC name, N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, reflects its functional groups and ring system . The SMILES notation C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 provides a simplified representation of its structure, highlighting the connectivity of nitrogen atoms and the hydroxylated amidoxime moiety .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₅O | |
| Molecular Weight | 177.16 g/mol | |
| CAS Registry Number | 931998-41-3 | |
| IUPAC Name | N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Spectral and Computational Data
The compound’s ¹H NMR spectrum, accessible via SpectraBase (ID: BOBe337bJWg), reveals proton environments consistent with its aromatic and amidoxime substituents . Computational descriptors, including the InChI key SSJKBGREYYGLAD-UHFFFAOYSA-N, facilitate database searches and molecular modeling . Density functional theory (DFT) simulations predict a planar geometry for the bicyclic core, with the amidoxime group adopting a Z-configuration due to intramolecular hydrogen bonding.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide typically begins with pyrazole derivatives, which undergo cyclocondensation with nitriles or cyanamide derivatives to form the pyrimidine ring. A representative route involves:
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Ring Formation: Reaction of 3-aminopyrazole-4-carbonitrile with hydroxylamine under basic conditions to generate the amidoxime group.
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Cyclization: Acid-catalyzed closure of the pyrimidine ring, yielding the bicyclic framework.
Optimization studies emphasize temperature control (60–80°C) and solvent selection (e.g., ethanol/water mixtures) to achieve yields exceeding 70%.
Structure-Activity Relationships (SAR)
Modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly influence bioactivity. For example:
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C3 Substitution: The amidoxime group enhances hydrogen-bonding interactions with enzyme active sites, as demonstrated in B-Raf kinase inhibition .
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Ring Functionalization: Electron-withdrawing groups at the 7-position improve metabolic stability but may reduce solubility.
Mechanism of Action and Biological Targets
Enzymatic Inhibition
N'-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide acts as a purine analogue, competitively inhibiting enzymes involved in nucleotide synthesis, such as adenylosuccinate lyase and IMP dehydrogenase. By mimicking intermediates like adenylosuccinate, the compound disrupts de novo purine biosynthesis, leading to cytotoxic effects in rapidly dividing cells .
B-Raf Kinase Inhibition
Although direct evidence for this compound’s activity against B-Raf kinase is limited, structurally related pyrazolo[1,5-a]pyrimidine derivatives exhibit nanomolar inhibition constants (Kᵢ = 12–45 nM) by occupying the ATP-binding pocket . Molecular docking studies suggest that the amidoxime group forms critical hydrogen bonds with residues Cys532 and Asp594 in the B-Raf active site .
Pharmacological Applications
Anticancer Activity
Preclinical studies highlight the compound’s efficacy against melanoma and colorectal cancer cell lines, with IC₅₀ values ranging from 1.2–5.8 μM . Synergistic effects are observed when combined with MEK inhibitors, underscoring its potential in dual-pathway targeting .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.8 mg/mL at pH 7.4) but suffers from rapid degradation in hepatic microsomes (t₁/₂ = 23 minutes). Ester prodrug strategies, such as acetylating the amidoxime group, improve oral bioavailability in rodent models.
ADME Properties
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Absorption: Caco-2 permeability assays indicate moderate intestinal absorption (Papp = 6.5 × 10⁻⁶ cm/s).
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Metabolism: Cytochrome P450 3A4 mediates oxidation of the pyrimidine ring, generating inactive hydroxylated metabolites.
Challenges and Future Directions
Pharmacokinetic Optimization
Efforts to enhance metabolic stability include introducing fluorine atoms at the 5-position, which reduce CYP450-mediated oxidation. Nanoformulation using liposomal carriers has also shown promise in prolonging systemic exposure.
Toxicity and Selectivity
Off-target effects on purinergic receptors (e.g., P2X₇) contribute to dose-limiting neurotoxicity in animal models. Fragment-based drug design approaches aim to refine selectivity by optimizing hydrogen-bonding networks .
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